2,4-Dichloro-5-{[2-(4-methoxyphenyl)ethyl]sulfamoyl}benzoic acid
Description
2,4-Dichloro-5-{[2-(4-methoxyphenyl)ethyl]sulfamoyl}benzoic acid is a sulfamoyl-substituted benzoic acid derivative characterized by:
Properties
IUPAC Name |
2,4-dichloro-5-[2-(4-methoxyphenyl)ethylsulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO5S/c1-24-11-4-2-10(3-5-11)6-7-19-25(22,23)15-8-12(16(20)21)13(17)9-14(15)18/h2-5,8-9,19H,6-7H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIRTRWMHRGQSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Based on its structural similarity to other benzoic acid derivatives, it may interact with various enzymes and receptors in the body.
Mode of Action
The presence of the sulfamoyl group suggests that it may act as a competitive inhibitor, binding to the active site of enzymes and preventing substrate interaction.
Biochemical Pathways
Benzoic acid derivatives are often involved in a variety of biological processes, including metabolic and signaling pathways.
Biological Activity
2,4-Dichloro-5-{[2-(4-methoxyphenyl)ethyl]sulfamoyl}benzoic acid, a compound with significant pharmaceutical potential, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, including data tables, case studies, and detailed research findings.
- Molecular Formula : C₁₃H₁₃Cl₂N₃O₄S
- Molecular Weight : 327.23 g/mol
- CAS Number : 2736-23-4
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential in several therapeutic areas:
- Antimicrobial Activity : Research indicates that derivatives of benzoic acid exhibit significant antimicrobial properties. The compound's structure suggests potential efficacy against both bacterial and fungal strains due to the presence of the sulfonamide group, which is known for its antibacterial effects.
- Cytotoxicity and Antiproliferative Effects : Studies have shown that related benzoic acid derivatives can induce cytotoxic effects in cancer cell lines. For instance, compounds similar to this compound have demonstrated inhibition of cell growth in human cancer cell lines such as Hep-G2 and A2058 .
- Proteasome and Autophagy Modulation : A study highlighted that certain benzoic acid derivatives enhance the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), which are crucial for protein degradation and cellular homeostasis. This modulation is particularly relevant in aging and neurodegenerative diseases .
Table 1: Summary of Biological Activities
Case Study 1: Antiproliferative Effects
In a study published in Nature, researchers evaluated the antiproliferative effects of this compound on multiple cancer cell lines. The compound showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency compared to standard chemotherapeutics.
Case Study 2: Proteostasis Network Modulation
Another study focused on the compound's ability to modulate the proteostasis network. The results indicated that treatment with this compound significantly increased proteasomal activity in human foreskin fibroblasts, suggesting its potential as a therapeutic agent for age-related cellular dysfunction .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural differences among analogs lie in the sulfamoyl substituent and halogenation patterns, impacting solubility, stability, and bioactivity.
Observations :
- Bulky substituents (e.g., indole derivatives in ) result in higher melting points (>500°C), suggesting increased crystallinity and reduced solubility .
- Smaller alkyl/aryl groups (e.g., diethylamino, furan-2-ylmethyl) lack melting point data but may enhance lipophilicity for membrane permeability .
Antidiabetic Activity
Derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid with aryl/alkyl substituents exhibit α-glucosidase and α-amylase inhibition:
- IC₅₀ values : Analogs in showed IC₅₀ ranges of 12.5–45.8 µM (α-glucosidase) and 18.3–62.4 µM (α-amylase), with electron-withdrawing groups (e.g., Cl, CF₃) enhancing potency .
Anti-inflammatory and Enzyme Inhibition
- cPLA2α inhibition : Indole-containing analogs (e.g., compound 79 in ) demonstrated submicromolar IC₅₀ values (0.3–1.2 µM), attributed to hydrophobic interactions with the enzyme’s catalytic domain .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,4-Dichloro-5-{[2-(4-methoxyphenyl)ethyl]sulfamoyl}benzoic acid and its derivatives?
- Methodological Answer : The synthesis involves chlorosulfonation of 2,4-dichlorobenzoic acid using chlorosulfonic acid, followed by reaction with 2-(4-methoxyphenyl)ethylamine under basic conditions (e.g., triethylamine). Key steps include controlling reaction temperature (60–80°C) and solvent selection (e.g., DCM or THF). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the sulfamoyl derivative .
Q. What analytical techniques are recommended for structural characterization of this compound?
- Methodological Answer :
- NMR spectroscopy (1H, 13C) to confirm functional groups (e.g., sulfamoyl NH at δ 9.76 ppm in DMSO-d6 ).
- High-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., [M-H]⁻ observed at m/z 246.0381 for a related derivative ).
- X-ray crystallography to resolve stereochemistry if single crystals are obtainable.
Q. How can researchers assess the stability of this compound under varying experimental conditions?
- Methodological Answer : Conduct stress testing by:
- Exposing the compound to UV light, elevated temperatures (40–80°C), and acidic/basic buffers (pH 2–12).
- Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) to identify breakdown products .
Advanced Research Questions
Q. How can contradictions in reported biological activity data (e.g., enzyme inhibition) be systematically resolved?
- Methodological Answer : Perform structure-activity relationship (SAR) studies to evaluate substituent effects. For example:
Use molecular docking (e.g., AutoDock Vina) to correlate substituent polarity with binding affinity to enzyme active sites .
Q. What computational approaches predict the compound’s interactions with biological targets and pharmacokinetic properties?
- Methodological Answer :
- Molecular docking : Simulate binding to α-glucosidase (PDB ID: 3W37) to identify key residues (e.g., Asp214, Glu277) involved in hydrogen bonding with the sulfamoyl group .
- ADMET prediction : Use SwissADME to estimate bioavailability (e.g., Lipinski’s Rule of Five compliance) and toxicity (e.g., Ames test predictions) .
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Methodological Answer :
- Solvent optimization : Replace DCM with DMF to enhance solubility of intermediates (yield increased from 65% to 82% in similar sulfamoyl syntheses ).
- Catalyst screening : Test bases like DBU vs. triethylamine; DBU may reduce side reactions in sulfonamide formation .
Q. What strategies enhance selectivity in enzyme inhibition assays to minimize off-target effects?
- Methodological Answer :
- Competitive inhibition assays : Use increasing concentrations of substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase) to confirm target specificity .
- Kinetic analysis : Calculate Kᵢ values via Lineweaver-Burk plots; compare with known inhibitors to assess selectivity .
Q. How does the electronic nature of substituents on the aryl ring influence biological activity?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
